![molecular formula C17H13ClN2O2S B2762967 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-39-9](/img/structure/B2762967.png)
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
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Description
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a chemical compound with the molecular formula C17H13ClN2O2S and a molecular weight of 344.81. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, can be determined using techniques such as single crystal X-ray diffraction studies . Ab-initio and Density Functional Theory (DFT) calculations can also be used to predict the optimized geometry .Scientific Research Applications
- Pyrimidines, including derivatives like 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, exhibit antibacterial and antifungal effects. Researchers have explored their potential as agents to combat microbial infections .
- Pyrimidines have been investigated for their anti-inflammatory properties. Specifically, 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has shown inhibitory effects against key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins .
- Some pyrimidines exhibit antiviral effects. While specific studies on this compound are limited, its structural features warrant further exploration as a potential antiviral agent .
- Pyrimidines have been studied as potential antituberculosis agents. Although not directly linked to 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, its structural motif aligns with other pyrimidine derivatives explored for their efficacy against Mycobacterium tuberculosis .
- Researchers have analyzed the SARs of various pyrimidines, including this compound. Understanding how different substitutions affect biological activity is crucial for drug design and optimization .
Antibacterial and Antifungal Properties
Anti-Inflammatory Effects
Antiviral Activity
Tuberculosis Treatment
Structure–Activity Relationships (SARs)
Fungicidal Activity
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-16-11-14(12-23(21,22)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBPIXLWYBWKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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